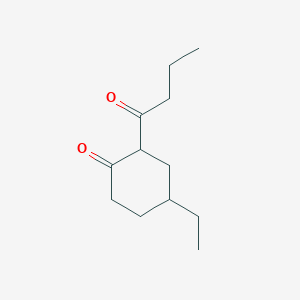
8-Bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolinehydrochloride is a heterocyclic compound that belongs to the class of quinolines. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the quinoline ring, making it a unique and versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and halogenating agents like bromine and chlorine.
Halogenation: The 2-methylquinoline undergoes halogenation reactions to introduce bromine and chlorine atoms at the 8th and 6th positions, respectively. This step is usually carried out under controlled conditions to ensure selective halogenation.
Hydrogenation: The halogenated quinoline is then subjected to hydrogenation to reduce the double bonds in the quinoline ring, resulting in the formation of 1,2,3,4-tetrahydroquinoline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical properties.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Fully hydrogenated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-Bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 8-Bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolinehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Uniqueness
8-Bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolinehydrochloride stands out due to its unique combination of bromine, chlorine, and methyl substituents on the quinoline ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H12BrCl2N |
|---|---|
分子量 |
297.02 g/mol |
IUPAC名 |
8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H11BrClN.ClH/c1-6-2-3-7-4-8(12)5-9(11)10(7)13-6;/h4-6,13H,2-3H2,1H3;1H |
InChIキー |
FLUSTYDKRCYCHD-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(N1)C(=CC(=C2)Cl)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B15327314.png)

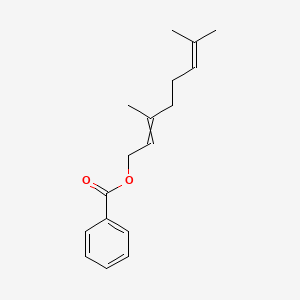
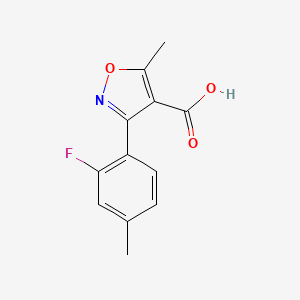
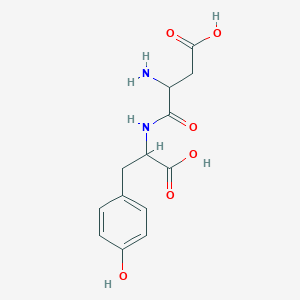
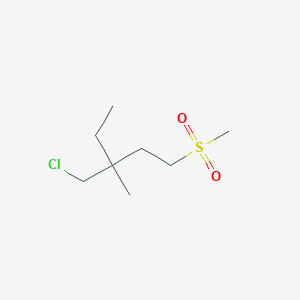
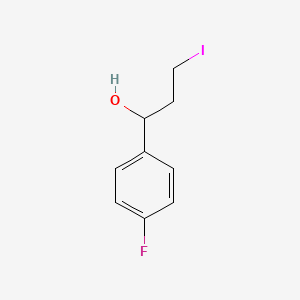
![tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B15327349.png)
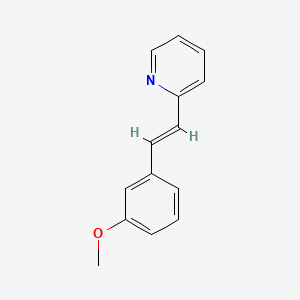
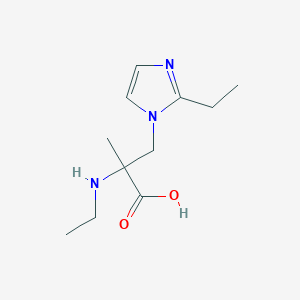
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine](/img/structure/B15327389.png)
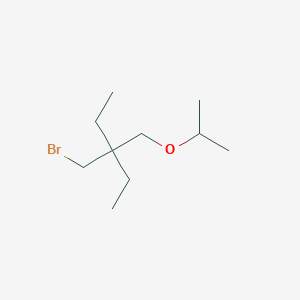
![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
